molecular formula C13H10F2O2 B6373850 3-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261945-56-5

3-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95%

Cat. No. B6373850
CAS RN: 1261945-56-5
M. Wt: 236.21 g/mol
InChI Key: QRMJYEXFVXQSIH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, or 3-F-5-FMPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a phenolic compound with a molecular weight of 230.2 g/mol, and is a white solid at room temperature. 3-F-5-FMPP is insoluble in water and has a melting point of 162 °C. It has a high degree of purity, with 95% of the material being 3-F-5-FMPP.

Scientific Research Applications

3-F-5-FMPP has been used in a variety of scientific research applications. It has been used as a model compound to study the reactivity of fluorinated phenols, as well as to study the mechanism of action of various enzymes. It has also been used as a substrate in studies of the activity of cytochrome P450 enzymes. It has also been used as a control compound in studies of the activity of other enzymes, such as lipoxygenases and cyclooxygenases.

Mechanism of Action

The mechanism of action of 3-F-5-FMPP is not well understood. It is known to be metabolized by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. It is also known to interact with other enzymes, including lipoxygenases and cyclooxygenases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-F-5-FMPP are not well understood. It is known to be metabolized by cytochrome P450 enzymes, but the exact metabolic pathways are not known. It is also known to interact with other enzymes, but the exact mechanisms of these interactions are not known.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-F-5-FMPP in lab experiments is its high degree of purity. It is 95% pure, meaning that it is unlikely to be contaminated with other compounds. This makes it a useful tool for studying the activity of enzymes and other biochemical processes. However, it is insoluble in water, which can make it difficult to use in some experiments.

Future Directions

There are many potential future directions for the use of 3-F-5-FMPP in scientific research. One possible direction is to further study its metabolic pathways and the mechanisms of its interactions with other enzymes. Another direction is to explore its potential applications in drug development and other medical applications. Additionally, further research could be done to determine the exact biochemical and physiological effects of 3-F-5-FMPP. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing 3-F-5-FMPP.

Synthesis Methods

3-F-5-FMPP is synthesized through a multistep process. The first step involves the reaction of 2-fluorophenol and 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst. This reaction produces a mixture of 3-F-5-FMPP and 4-fluoro-3-methoxyphenol. The two compounds are then separated by column chromatography. The final step is the purification of the 3-F-5-FMPP by recrystallization from methanol.

properties

IUPAC Name

3-fluoro-5-(2-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-11-2-3-12(13(15)7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMJYEXFVXQSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684285
Record name 2',5-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-56-5
Record name 2',5-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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